2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of tert-butylbenzamido and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . This allows the compound to effectively interact with biological membranes and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Compounds like 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole share structural similarities and are used in similar applications.
Tert-butylbenzamido derivatives: Compounds containing the tert-butylbenzamido group exhibit similar chemical properties and reactivity.
Uniqueness
2-(4-TERT-BUTYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to the combination of both tert-butylbenzamido and trifluoromethylphenyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C25H23F3N2O2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H23F3N2O2/c1-24(2,3)17-13-11-16(12-14-17)22(31)30-21-10-5-4-9-20(21)23(32)29-19-8-6-7-18(15-19)25(26,27)28/h4-15H,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
ZTLJJZNAUGSGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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